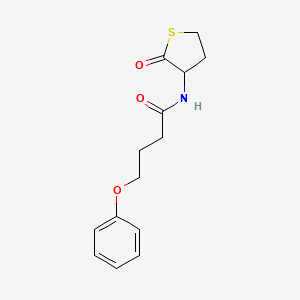
N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide
Overview
Description
N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide: is a chemical compound that belongs to the class of amides It features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide typically involves the reaction of 2-oxotetrahydrothiophene with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of sulfur-containing heterocycles with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s structural features make it a candidate for drug development. It can be modified to enhance its pharmacological properties and used in the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The tetrahydrothiophene ring can interact with enzymes or receptors, modulating their activity. The phenoxybutanamide moiety can enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-(2-oxotetrahydrothiophen-3-yl)acetamide
- N-(2-oxotetrahydrothiophen-3-yl)cyclopropanecarboxamide
- N-(2-oxotetrahydrothiophen-3-yl)acrylamide
Comparison: N-(2-oxotetrahydrothiophen-3-yl)-4-phenoxybutanamide is unique due to the presence of the phenoxybutanamide moiety, which distinguishes it from other similar compounds. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-12-8-10-19-14(12)17)7-4-9-18-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEMXECLTTUQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


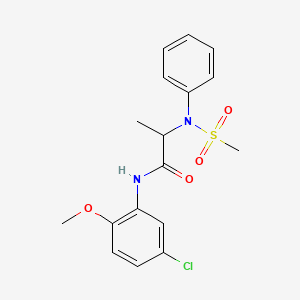
![ethyl 7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3982290.png)
![N-[5-(DIETHYLSULFAMOYL)-2-METHOXYPHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE](/img/structure/B3982291.png)
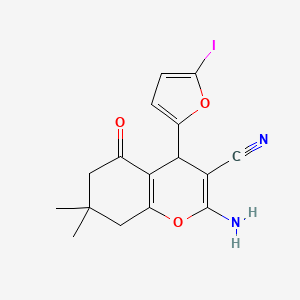
![N-(2-ethylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982313.png)

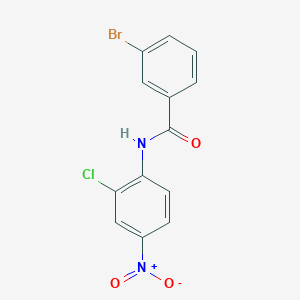

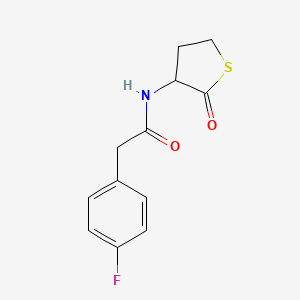
![methyl 5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3982339.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3982347.png)
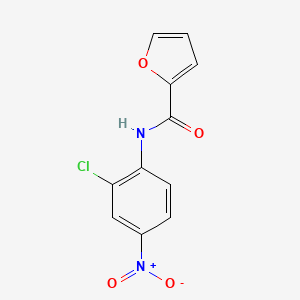
![1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3982364.png)
![N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3982371.png)
